![molecular formula C15H15N3O4 B7468907 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, also known as N-(4-nitrophenethyl)-2-hydroxybenzamide, is a synthetic compound that belongs to the class of benzamides. This compound has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide promotes the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide are mainly related to its inhibition of HDAC activity. This compound has been shown to induce the expression of genes that are involved in cell differentiation, apoptosis, and immune response. In addition, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide in lab experiments include its ability to inhibit HDAC activity, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions, its potential off-target effects, and the need for further studies to validate its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide. These include:
1. Investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
2. Development of more potent and selective HDAC inhibitors based on the structure of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigation of the potential synergistic effects of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide with other drugs or compounds.
5. Studies on the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound.
Conclusion:
In conclusion, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide is a synthetic compound that has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of HDAC, leading to the activation of gene expression and the induction of cell differentiation, apoptosis, and immune response. The advantages of using 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide in lab experiments include its potential therapeutic applications and its relatively low toxicity, while its limitations include its limited solubility and potential off-target effects. There are several future directions for the study of this compound, including the investigation of its potential therapeutic applications in various diseases, the development of more potent and selective HDAC inhibitors, and studies on its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide involves the reaction between 2-hydroxybenzoic acid and 4-nitrophenethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamidehydroxysuccinimide (NHS). The reaction yields a white solid product that is purified by recrystallization.
Applications De Recherche Scientifique
2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibitors have been investigated as potential therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-hydroxy-N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-4-2-1-3-13(14)15(20)17-10-9-16-11-5-7-12(8-6-11)18(21)22/h1-8,16,19H,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALTOPFXFHLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
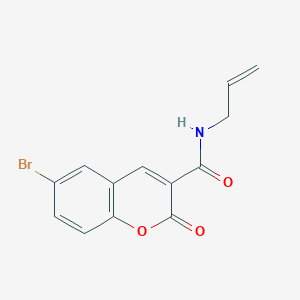

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)

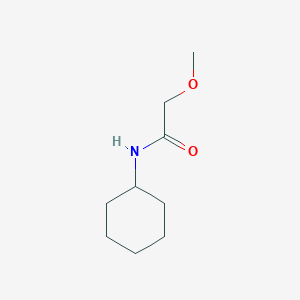
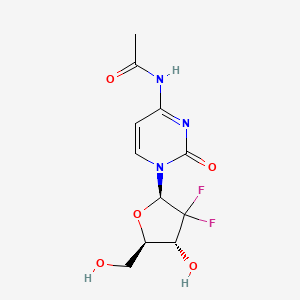

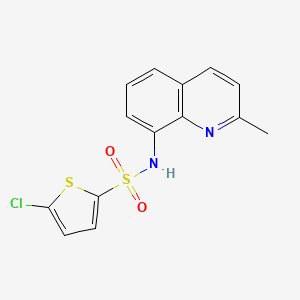
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
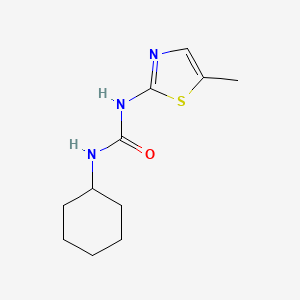
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)